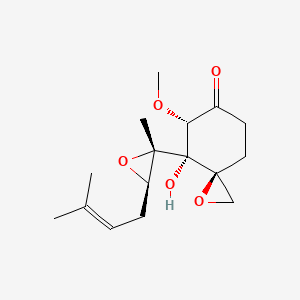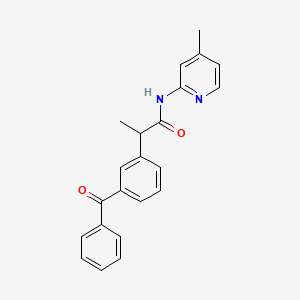
Piketoprofen
説明
Piketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) for topical use in the form of a cream . It is chemically known as the 4-picolineamide of the NSAID ketoprofen . It is used for local pain relief and mild and occasional inflammation caused by small contusions, bruises, strains, torticollis or other contractures, and lumbago .
Synthesis Analysis
The synthesis of Piketoprofen is typically carried out by retrosynthetic analysis where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found .Molecular Structure Analysis
Piketoprofen has a molecular formula of C22H20N2O2 . The Piketoprofen molecule contains a total of 48 bonds. There are 28 non-H bonds, 20 multiple bonds, 5 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 secondary amide (aliphatic), 1 ketone (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis
Piketoprofen has a molecular weight of 344.41 . It is typically stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .科学的研究の応用
1. Pharmacological Activity
Piketoprofen, a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid, demonstrates high pharmacological activity after topical administration. It's particularly used in cream and spray formulations for its anti-inflammatory properties (Navarro et al., 1995).
2. Treatment of Soft Tissue Rheumatism
A study comparing flurbiprofen LAT with piketoprofen cream in treating soft tissue rheumatism found significant improvement in clinical parameters like severity, pain, tenderness, and joint mobility, with piketoprofen showing comparable efficacy and tolerability (Burgos et al., 2001).
3. Cross-Reactivity with Other NSAIDs
Research indicates a cross-reactivity among NSAIDs, including piketoprofen, particularly concerning photosensitivity and dermatological reactions, suggesting caution in patients with known sensitivities to similar drugs (López-Abad et al., 2004).
4. Muscle Function and Activity
Ketoprofen, chemically related to piketoprofen, has been studied for its effects on muscle soreness and force recovery post-exercise. Findings suggest that it can reduce muscle soreness and improve force recovery, providing insights into the broader category of propionic acid derivatives to which piketoprofen belongs (Sayers et al., 2001).
5. Ecotoxicity Assessment
A study assessing the ecotoxicity of ketoprofen, related to piketoprofen, on zebrafish highlighted developmental changes and biochemical enzyme alterations. This suggests a potential environmental impact of such drugs, raising questions about the environmental footprint of piketoprofen (Rangasamy et al., 2018).
6. Pharmacokinetics
Ketoprofen's pharmacokinetics, including absorption, distribution, metabolism, and excretion, provide a basis for understanding similar properties in piketoprofen. This information is crucial for optimizing dosing regimens and predicting drug interactions (Jamali & Brocks, 1990).
7. Soil Adsorption and Degradation
Investigations into ketoprofen's adsorption and degradation in soils reveal insights into the environmental behavior of structurally related compounds like piketoprofen. Understanding their environmental fate is essential for assessing ecological risks (Xu et al., 2009).
8. Anti-Inflammatory Therapy in Lymphedema
A study on ketoprofen's efficacy in human lymphedema suggests a potential role for piketoprofen in similar conditions. The findings support the utility of anti-inflammatory therapy in managing such chronic conditions (Rockson et al., 2018).
9. Central Analgesic Effect
Research on ketoprofen's central analgesic effect provides a framework for understanding the potential central nervous system actions of piketoprofen. This can guide its use in pain management strategies (Wilier et al., 1989).
10. Percutaneous Absorption
Studies on ketoprofen's percutaneous absorption highlight the factors influencing the skin absorption of similar drugs like piketoprofen, which is crucial for optimizing topical formulations (Bassani et al., 2016).
特性
IUPAC Name |
2-(3-benzoylphenyl)-N-(4-methylpyridin-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15-11-12-23-20(13-15)24-22(26)16(2)18-9-6-10-19(14-18)21(25)17-7-4-3-5-8-17/h3-14,16H,1-2H3,(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFKKFRSMGBFRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C(C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801021570, DTXSID90866814 | |
| Record name | Piketoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Benzoylphenyl)-N-(4-methylpyridin-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piketoprofen | |
CAS RN |
60576-13-8 | |
| Record name | Piketoprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60576-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piketoprofen [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060576138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piketoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIKETOPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362QBC4NL0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



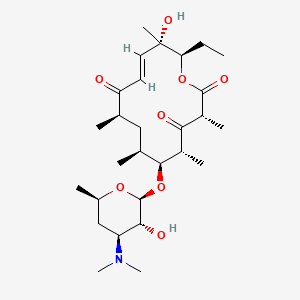
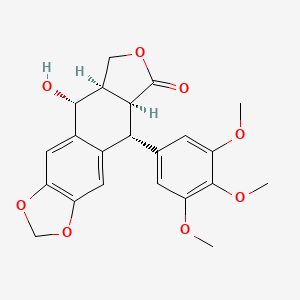
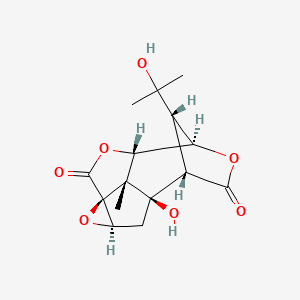
![[(2S,3R,4S,5R)-2-[(2S,3R,4S,5S)-3-acetyloxy-2-[[(3S,8R,9S,10R,13S,14S,16S,17S)-3,17-dihydroxy-10,13-dimethyl-17-[(2S)-6-methyl-3-oxoheptan-2-yl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate](/img/structure/B1677800.png)
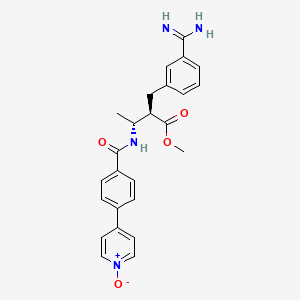
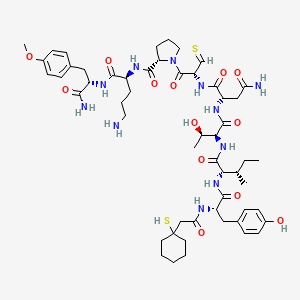
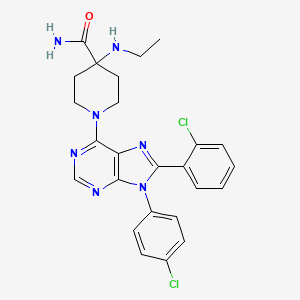
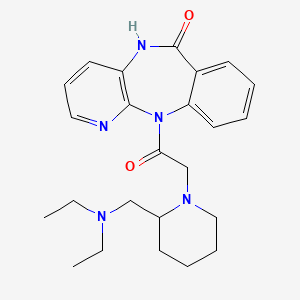
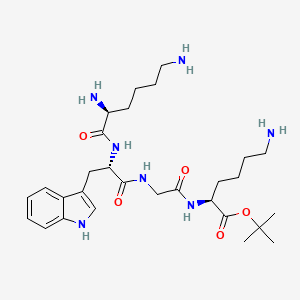
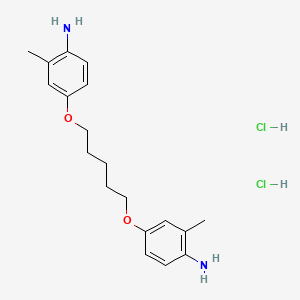
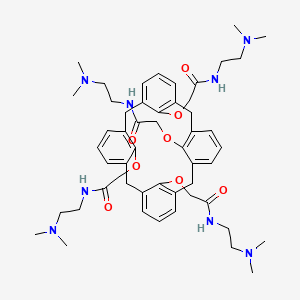
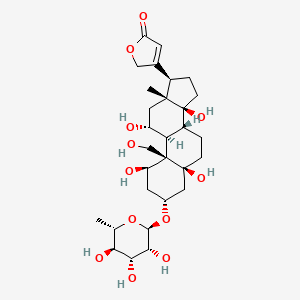
![Guanidine, N-cyano-N''-methyl-N'-[[(2R,5R)-tetrahydro-5-(1H-imidazol-5-yl)-2-furanyl]methyl]-, rel-](/img/structure/B1677815.png)
